Dehydrosupinidine
Overview
Description
Dehydrosupinidine is a pyrrolizidine alkaloid derivative known for its presence in various plant species. Pyrrolizidine alkaloids are secondary metabolites that are widespread in the plant kingdom and are known for their hepatotoxic, genotoxic, and tumorigenic properties . This compound has been identified as a significant compound due to its formation of DNA adducts, which are potential biomarkers for tumor formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrosupinidine can be synthesized through the metabolic activation of pyrrolizidine alkaloids. The process involves the formation of reactive pyrrolic metabolites, which can alkylate cellular proteins and DNA . The synthetic route typically involves the use of hepatic cytochrome P450 enzymes to catalyze the conversion of pyrrolizidine alkaloids into this compound .
Industrial Production Methods: the extraction from natural sources, such as plants containing pyrrolizidine alkaloids, is a potential method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Dehydrosupinidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the pyrrolizidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Dehydrosupinidine has several scientific research applications, including:
Chemistry: Used as a model compound to study the formation and persistence of DNA adducts.
Biology: Investigated for its role in the genotoxicity and cytotoxicity of pyrrolizidine alkaloids.
Medicine: Studied for its potential as a biomarker for liver tumor formation.
Industry: Limited applications due to its toxic nature, but it can be used in research settings to understand the effects of pyrrolizidine alkaloids
Mechanism of Action
Dehydrosupinidine exerts its effects through the formation of DNA adducts. These adducts are formed when the reactive pyrrolic metabolites of this compound alkylate the exocyclic amino groups of DNA purines. This process can lead to mutations and tumor formation. The primary molecular targets are the DNA bases, and the pathways involved include the metabolic activation by cytochrome P450 enzymes and subsequent DNA alkylation .
Comparison with Similar Compounds
Retrorsine: Another pyrrolizidine alkaloid known for its hepatotoxic and carcinogenic properties.
Senecionine: A pyrrolizidine alkaloid with similar genotoxic effects.
Lasiocarpine: Known for its ability to form DNA adducts and induce liver tumors.
Uniqueness of Dehydrosupinidine: this compound is unique due to its specific formation of DNA adducts that have been flagged as potential biomarkers for tumor formation. Its distinct chemical structure and the specific adducts it forms differentiate it from other pyrrolizidine alkaloids .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolizin-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5,10H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOGOYOVPDMVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182010 | |
Record name | Dehydrosupinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27628-47-3 | |
Record name | 2,3-Dihydro-1H-pyrrolizine-7-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27628-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydrosupinidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027628473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC243041 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrosupinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDROSUPINIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8XUX3V74T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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